Boc-(S)-3-Amino-4-(2-furyl)-butyric acid
Description
Contextualization within the Chemistry of Beta-Amino Acids and Derivatives
Boc-(S)-3-Amino-4-(2-furyl)-butyric acid is a derivative of a β-amino acid. Unlike their α-amino acid counterparts that are the fundamental units of proteins, β-amino acids have the amino group attached to the third carbon atom (the beta-carbon) from the carboxyl group. This structural difference imparts unique conformational properties to the molecules.
The incorporation of β-amino acids into peptides is a promising strategy in medicinal chemistry to create analogues of biologically active peptides. acs.orgnih.gov These modified peptides often exhibit enhanced stability against enzymatic degradation by proteases, a common challenge in the development of peptide-based drugs. hilarispublisher.comresearchgate.net Furthermore, β-amino acids can induce specific, stable secondary structures, such as helices and turns, in peptides, which is crucial for mimicking the structure of natural proteins and interacting with biological targets. acs.orghilarispublisher.com The use of β-amino acid derivatives is instrumental in developing novel therapeutics, including antimicrobial agents and inhibitors of protein-protein interactions. nih.gov
Significance of Furan-Substituted Amino Acid Derivatives in Organic Synthesis
The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in organic synthesis. acs.org Its presence in this compound is significant for several reasons. The furan moiety is found in numerous natural products and serves as a key precursor for a wide range of other functional groups and molecular scaffolds. researchgate.net
From a synthetic perspective, the furan ring can undergo a variety of chemical transformations. It can act as a diene in Diels-Alder reactions, be opened to form 1,4-dicarbonyl compounds, or be oxidized to other useful intermediates. acs.org This chemical reactivity provides chemists with multiple pathways to elaborate the amino acid structure into more complex target molecules. organic-chemistry.org Moreover, furan-containing compounds have been shown to possess a range of biological activities, including antimicrobial properties, which adds to their appeal in pharmaceutical chemistry. pjps.pk The incorporation of a furan ring into an amino acid framework creates a molecule with both the structural features of an amino acid and the synthetic versatility of a furan. acs.orgresearchgate.net
Role of the Boc Protecting Group in Peptide and Organic Chemistry
The "Boc" prefix in the compound's name stands for tert-butoxycarbonyl, a widely used protecting group for the amino functional group (-NH2) in organic synthesis, particularly in the assembly of peptides. americanpeptidesociety.org Protecting groups are essential for preventing unwanted side reactions at the amino group while other parts of the molecule are being modified. libretexts.org
The Boc group is valued for its stability under a wide range of reaction conditions, including those that are basic, allowing chemists to perform other chemical steps without affecting the protected amine. Its primary advantage is that it is acid-labile, meaning it can be easily and cleanly removed under mild acidic conditions, typically using an acid like trifluoroacetic acid (TFA). americanpeptidesociety.org This selective removal is a cornerstone of a major strategy in solid-phase peptide synthesis (SPPS), known as the "Boc strategy". americanpeptidesociety.orgnih.gov The use of the Boc group allows for the stepwise addition of amino acids to build a peptide chain in a controlled manner, making it an invaluable tool in the synthesis of peptides, modified amino acids, and other complex nitrogen-containing organic molecules. masterorganicchemistry.com
Overview of Research Trajectories for this compound
This compound and its closely related derivatives are primarily utilized as specialized chiral building blocks in the synthesis of complex, biologically active molecules. Research involving this compound is heavily focused on its application as a key intermediate in the development of novel pharmaceuticals.
The unprotected form of this compound, (S)-3-Amino-4-(2-furyl)-butyric acid hydrochloride, is highlighted as a crucial component in the synthesis of a variety of active molecules. nbinno.com Its unique structure, which combines a chiral center, a beta-amino acid backbone, and a furan ring, makes it particularly valuable for medicinal chemists. nbinno.com Key research directions for this and similar compounds include:
Anticancer Agents: The molecular architecture is well-suited for constructing targeted therapies designed to interact specifically with cancer cells, potentially leading to higher efficacy and fewer side effects. nbinno.com
Neurological Disorders: Its versatility allows it to be incorporated into molecules designed to treat conditions of the central nervous system, where highly specific molecular interactions are required. nbinno.comnbinno.com
Metabolic Diseases: The compound serves as a starting point for molecules that can influence metabolic pathways, offering potential treatments for various metabolic disorders. nbinno.comchemimpex.com
The value of this compound lies in its role as a sophisticated intermediate, enabling the construction of novel drug candidates with complex and precisely defined three-dimensional structures.
Data Tables
Table 1: Chemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 270263-06-4 | C13H19NO5 | 269.30 |
| (S)-3-Amino-4-(2-furyl)-butyric acid hydrochloride | 270263-05-3 | C8H12ClNO3 | 205.64 |
| Boc-(R)-3-Amino-4-(2-furyl)-butyric acid | 270596-33-3 | C13H19NO5 | 269.30 |
Data sourced from multiple chemical suppliers and databases. nbinno.comreagentia.eumatrixscientific.com
Table 2: Research Applications of Boc-Protected Beta-Amino Acid Derivatives
| Research Area | Application and Significance |
| Pharmaceutical Development | Serve as key intermediates in the synthesis of pharmaceuticals, particularly for metabolic disorders, neurological conditions, and cancer. The protecting group allows for controlled, stepwise synthesis of complex drug molecules. nbinno.comnbinno.comchemimpex.com |
| Peptide Synthesis | Employed to create modified peptides with enhanced stability and specific conformations. The Boc group protects the amine during peptide chain elongation, and the beta-amino acid structure provides resistance to enzymatic degradation. acs.orgchemimpex.com |
| Drug Discovery | Used to build libraries of novel compounds for screening. The unique side chains (e.g., furan, cyanophenyl) allow for exploration of structure-activity relationships, helping to identify new drug leads. nbinno.comnbinno.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-4-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-9(8-11(15)16)7-10-5-4-6-18-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTLLVUGUYBNDJ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CO1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168370 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270263-06-4 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270263-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Boc S 3 Amino 4 2 Furyl Butyric Acid
Stereoselective and Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure β-amino acids, such as Boc-(S)-3-Amino-4-(2-furyl)-butyric acid, is a significant area of research in organic chemistry due to their role as building blocks for peptidomimetics and pharmaceutically active molecules. Advanced synthetic methodologies are required to control the stereochemistry at the β-carbon. Key strategies include chiral pool synthesis, the use of chiral auxiliaries, and catalytic asymmetric pathways.
Chiral Pool Approaches for (S)-Configuration Construction
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. mdpi.com This approach is often efficient as the stereocenter is sourced from nature. mdpi.combaranlab.org α-Amino acids are a common and versatile source for the chiral pool. researchgate.net
(S)-Serine is an ideal chiral precursor for synthesizing β-amino acids due to its C3 backbone and functional groups that are amenable to chemical transformation. A common strategy involves converting the α-amino acid into a β-amino acid through a sequence involving aziridination and regioselective ring-opening. researchgate.net
The synthesis begins with the protection of the amino and carboxyl groups of (S)-serine. The amino group is typically protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is converted to a methyl ester. researchgate.netorgsyn.org The resulting N-Boc-(S)-serine methyl ester has its hydroxyl group activated, often by conversion to a mesylate. Treatment with a base then induces an intramolecular cyclization to form a chiral N-Boc-aziridine-2-carboxylate with inversion of configuration at the C2 center (now C3 of the target β-amino acid).
The crucial step is the regioselective ring-opening of the activated aziridine (B145994) ring. This is achieved by a nucleophilic attack at the less hindered C3 position by an organometallic reagent, such as a 2-furyl cuprate (B13416276) or a 2-furyl Grignard reagent. This C-C bond-forming reaction proceeds with SN2-type inversion, re-establishing the desired (S)-configuration at the β-carbon. The final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid.
Table 1: Representative Synthetic Sequence from (S)-Serine
| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |
| 1 | (S)-Serine | (Boc)₂O, Base; then CH₃I, K₂CO₃ | N-Boc-(S)-serine methyl ester | Protection of functional groups. orgsyn.org |
| 2 | N-Boc-(S)-serine methyl ester | MsCl, Et₃N | N-Boc-(S)-serine methyl ester mesylate | Activation of hydroxyl group. |
| 3 | Mesylate Intermediate | K₂CO₃ or other base | (R)-N-Boc-aziridine-2-carboxylate | Intramolecular cyclization. |
| 4 | Aziridine Intermediate | (2-Furyl)₂CuLi or 2-FurylMgBr | N-Boc-(S)-3-amino-4-(2-furyl)-butyric acid methyl ester | Regioselective C-C bond formation. researchgate.net |
| 5 | Methyl Ester Intermediate | LiOH, H₂O/THF | This compound | Hydrolysis to final product. |
Beyond serine, other components of the chiral pool can serve as precursors. For instance, (S)-aspartic acid, which already possesses a β-amino acid framework, can be a suitable starting material. A synthetic strategy could involve the selective reduction of the α-carboxylic acid to an alcohol, followed by its conversion to a leaving group. Subsequent displacement with a 2-furyl nucleophile would construct the desired side chain. Another approach is the homologation of α-amino acids, which extends the carbon chain by one unit to create the β-amino acid structure. researchgate.net This can be achieved via methods like the Arndt-Eistert reaction, although safer, more modern alternatives are now preferred.
Chiral Auxiliary-Mediated Synthesis of β-Amino Acid Scaffolds
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is cleaved and can often be recovered. Evans oxazolidinones and pseudoephedrine are prominent examples of auxiliaries used in the synthesis of β-amino acids. acs.org
A well-established method involves the asymmetric alkylation of a β-alanine derivative attached to a chiral auxiliary. acs.org For example, N-Boc-β-alanine can be coupled to enantiomerically pure pseudoephedrine. acs.org The resulting amide's α-proton can be selectively deprotonated to form a chiral enolate, which is shielded on one face by the auxiliary. Subsequent reaction with an electrophile, such as 2-(bromomethyl)furan, would introduce the furyl group stereoselectively.
Alternatively, the Evans oxazolidinone auxiliary can be used in a stereoselective Mannich-type reaction. ingentaconnect.comsantiago-lab.com An acetate-derived N-acyloxazolidinone is converted into its boron or lithium enolate. This chiral enolate then reacts with an N-protected imine derived from 2-furfural. The steric bulk of the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) directs the approach of the imine, leading to the formation of one diastereomer preferentially. ingentaconnect.comsantiago-lab.com The auxiliary is then removed by hydrolysis to furnish the enantiomerically enriched β-amino acid. santiago-lab.com
Table 2: Chiral Auxiliary Approach using Evans Oxazolidinone
| Step | Description | Key Reagents | Stereocontrol Mechanism |
| 1 | Acylation of Auxiliary | (S)-4-benzyl-2-oxazolidinone, n-BuLi; then Bromoacetyl bromide | Formation of chiral imide. |
| 2 | Enolate Formation | Di-n-butylboron triflate (Bu₂BOTf), Et₃N | Formation of a rigid Z-boron enolate. santiago-lab.com |
| 3 | Mannich Reaction | N-PMP-imine of 2-furfural | Face-selective attack of the enolate on the imine, directed by the auxiliary's benzyl group. |
| 4 | Auxiliary Cleavage | LiOH, H₂O₂ | Hydrolytic removal of the auxiliary to yield the β-amino acid. |
Catalytic Asymmetric Synthesis Pathways
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach, where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. rsc.org Organocatalysis, in particular, has emerged as a powerful tool for the synthesis of chiral β-amino acids. nih.gov
The organocatalytic asymmetric Mannich reaction is one of the most direct methods for synthesizing β-amino acids. organic-chemistry.org In a typical reaction, a ketone or aldehyde is activated by a chiral amine catalyst, such as proline or a diarylprolinol silyl (B83357) ether, to form a nucleophilic enamine. This enamine then adds to an electrophilic imine in a highly stereocontrolled manner.
For the synthesis of the target compound, a suitable imine derived from 2-furfural and a protecting group (e.g., N-PMP or N-Boc) would be used as the electrophile. The enamine can be generated from a simple ketone like acetone (B3395972) or an aldehyde. The catalyst controls the facial selectivity of the enamine's attack on the imine. The resulting β-amino ketone or aldehyde can then be oxidized to the final carboxylic acid product. Bifunctional catalysts, such as chiral thioureas or phosphoric acids that can activate both the nucleophile and the electrophile through hydrogen bonding, often provide excellent yields and enantioselectivities. beilstein-journals.orgnih.gov
Another powerful organocatalytic strategy is the conjugate addition of nucleophiles to α,β-unsaturated systems. For instance, a Michael addition of a carbon nucleophile to 2-(2-nitrovinyl)furan, catalyzed by a chiral organocatalyst, can establish the C-C bond and the stereocenter. The nitro group in the adduct is then reduced to an amine to complete the synthesis of the β-amino acid scaffold. Furthermore, organocatalytic cascades involving the epoxidation or aziridination of α,β-unsaturated aldehydes followed by reaction with dicarbonyl compounds can provide access to highly functionalized aminoalkyl furans. acs.org
Table 3: Organocatalytic Mannich Reaction Overview
| Catalyst Type | Example Catalyst | Nucleophile Precursor | Electrophile | Key Activation |
| Chiral Amine | (S)-Proline | Propanal | N-Boc-imine of 2-furfural | Enamine formation. wisc.edu |
| Bifunctional Thiourea | Takemoto Catalyst | Diethyl malonate | N-PMP-imine of 2-furfural | H-bonding to imine and enolate. nih.gov |
| Chiral Phosphoric Acid (CPA) | TRIP | Silyl ketene (B1206846) acetal | N-Boc-imine of 2-furfural | Brønsted acid activation of imine. |
Transition Metal-Catalyzed Asymmetric Hydrogenations and Additions
Transition metal catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules, including β-amino acids. Asymmetric hydrogenation of prochiral enamides or enamines is a particularly effective strategy. For the synthesis of this compound, this approach would typically involve the hydrogenation of a β-amino-α,β-unsaturated ester or acid precursor.
Chiral rhodium and ruthenium complexes with phosphine (B1218219) ligands, such as those derived from DuPhos or Josiphos, have demonstrated high efficacy in the asymmetric hydrogenation of similar substrates, often achieving excellent enantioselectivities (ee). nih.gov The choice of catalyst, solvent, and reaction conditions is critical to maximizing both the conversion and the stereochemical outcome. For instance, the hydrogenation of a (Z)-enamine precursor catalyzed by a rhodium complex with a bisphosphepine ligand has been shown to proceed with high yield and enantioselectivity for related β-amino acid derivatives. hilarispublisher.com
The general catalytic cycle involves the coordination of the prochiral substrate to the chiral metal complex, followed by the stereoselective addition of hydrogen across the double bond. The specific ligand architecture dictates the facial selectivity of the hydrogenation, leading to the desired (S)-enantiomer.
Table 1: Representative Transition Metal Catalysts for Asymmetric Hydrogenation
| Catalyst Type | Chiral Ligand Example | Typical Substrate | Potential Application for Target Compound |
| Rhodium-based | (R,R)-Me-DuPhos | β-Acylaminoacrylates | Asymmetric hydrogenation of a Boc-protected enamide precursor |
| Ruthenium-based | (S)-BINAP | β-Ketoesters | Asymmetric hydrogenation of a β-ketoester followed by amination |
| Iridium-based | Chiral Phosphine-Oxazoline | Unfunctionalized Olefins | Potential for direct hydrogenation of a suitable furan-containing olefin |
Enzyme-Mediated Stereoselective Transformations
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, particularly lipases and transaminases, can be employed for the stereoselective synthesis of this compound.
One common enzymatic approach is the kinetic resolution of a racemic mixture of the corresponding amino acid or its ester derivative. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for the enantioselective hydrolysis or acylation of esters. nih.govrsc.org In a typical resolution, a racemic ester of 3-amino-4-(2-furyl)-butyric acid would be subjected to lipase-catalyzed hydrolysis. The enzyme would selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. Subsequent separation of the acid and the unreacted ester, followed by protection of the amino group with a Boc moiety, would yield the desired (S)-enantiomer. The efficiency of such a resolution is determined by the enantioselectivity (E-value) of the enzyme.
Transaminases offer a pathway for the asymmetric synthesis of β-amino acids from prochiral keto acids. A suitable β-keto acid precursor could be enzymatically aminated with high stereoselectivity to produce the (S)-amino acid directly. science.gov
Table 2: Enzyme Classes Applicable to the Synthesis of this compound
| Enzyme Class | Transformation | Substrate Example | Desired Product |
| Lipase | Kinetic Resolution (Hydrolysis) | Racemic methyl 3-amino-4-(2-furyl)-butyrate | (S)-3-Amino-4-(2-furyl)-butyric acid |
| Transaminase | Asymmetric Amination | 3-Oxo-4-(2-furyl)-butyric acid | (S)-3-Amino-4-(2-furyl)-butyric acid |
| Penicillin Acylase | Kinetic Resolution (Acylation) | Racemic 3-amino-4-(2-furyl)-butyric acid | N-Phenylacetyl-(R)-3-amino-4-(2-furyl)-butyric acid and unreacted (S)-3-amino-4-(2-furyl)-butyric acid |
Convergent and Linear Multi-Step Synthesis Sequences
The construction of a molecule like this compound can be approached through either a linear or a convergent synthetic strategy.
Process Optimization for High Stereochemical Purity and Chemical Yield
Achieving high stereochemical purity and chemical yield on a larger scale requires careful process optimization. This involves addressing potential issues such as racemization, side product formation, and the impact of reaction conditions.
Strategies for Minimizing Racemization During Synthesis
Racemization, the formation of an equimolar mixture of enantiomers from a pure chiral compound, is a significant concern in the synthesis of optically active molecules. For β-amino acids, racemization can occur at the α-carbon to the carboxylic acid, particularly when this carbon is activated, for example, during coupling reactions. The mechanism often involves the formation of a planar enolate or a similar intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity. creation.com
Strategies to minimize racemization include:
Use of appropriate protecting groups: The Boc protecting group is generally robust and less prone to causing racemization compared to others under certain conditions.
Careful selection of coupling reagents and additives: In peptide synthesis, additives like HOBt or HOAt are known to suppress racemization during amide bond formation. Similar principles can be applied to other activation steps.
Control of reaction temperature and base: Lower temperatures and the use of non-coordinating or sterically hindered bases can help to minimize the rate of enolization and subsequent racemization.
Control and Mitigation of Side Product and Impurity Formation
The formation of impurities can significantly impact the purity and yield of the final product. In the synthesis of furan-containing compounds, potential side reactions include the opening of the furan (B31954) ring under strongly acidic or oxidative conditions. numberanalytics.comnih.gov The furan ring is also susceptible to certain electrophilic substitution reactions, which could lead to unwanted byproducts.
Effective control and mitigation strategies include:
Careful selection of reagents and reaction conditions: Avoiding harsh acidic conditions and strong oxidizing agents is crucial to maintain the integrity of the furan ring.
In-process monitoring: Techniques like HPLC and NMR can be used to monitor the progress of the reaction and detect the formation of impurities in real-time, allowing for adjustments to the reaction conditions. gmpinsiders.com
Purification methods: Crystallization is often a highly effective method for purifying the final product and removing minor impurities. Chromatographic techniques can also be employed.
Solvent Effects and Reaction Condition Tuning for Scalability
The choice of solvent can have a profound impact on the reaction rate, selectivity, and scalability of a synthetic process. For asymmetric reactions, the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the enantioselectivity.
When scaling up a synthesis, factors such as solubility of reagents and products, heat transfer, and ease of work-up become critical. Solvents that are effective on a lab scale may not be suitable for industrial production due to safety, environmental, or cost considerations. Therefore, a thorough solvent screening is often necessary during process development. Tuning reaction parameters such as concentration, temperature, and addition rates is also essential to ensure a safe, robust, and scalable process that consistently delivers the product with high yield and purity.
Chemical Derivatives and Analogues of Boc S 3 Amino 4 2 Furyl Butyric Acid
Exploration of Stereoisomeric Forms: Synthesis and Characterization of the (R)-Enantiomer
The stereochemistry of β-amino acids is crucial for their biological activity and their influence on peptide conformation. While the (S)-enantiomer of Boc-3-Amino-4-(2-furyl)-butyric acid is a primary focus, its counterpart, the (R)-enantiomer, is equally important for comparative studies and as a component in stereochemically diverse libraries.
The synthesis of specific enantiomers of β-amino acids can be challenging. Common strategies to achieve high enantiomeric purity include asymmetric hydrogenation, enzymatic resolutions, and the use of chiral auxiliaries. rsc.org For instance, Mannich-type reactions involving chiral N-sulfinyl imidates have been shown to produce chiral β-amino acid derivatives with excellent diastereomeric excess. nih.gov Although a specific synthetic route for Boc-(R)-3-Amino-4-(2-furyl)-butyric acid is not extensively detailed in recent literature, its availability from commercial suppliers, often with alternative protecting groups like Fmoc, indicates that established methods for asymmetric synthesis are successfully employed. creative-peptides.com The characterization of such enantiomers relies on standard analytical techniques, including chiral chromatography to determine enantiomeric purity, NMR spectroscopy to confirm the structure, and optical rotation measurements to verify the stereochemical configuration.
Structural Modifications on the Furan (B31954) Ring Moiety
The furan ring in Boc-(S)-3-Amino-4-(2-furyl)-butyric acid is a versatile heterocyclic moiety that offers numerous possibilities for structural modification, allowing for the fine-tuning of the molecule's steric and electronic properties. nih.gov The furan ring can undergo a variety of chemical transformations that enable the synthesis of a diverse range of analogues. acs.org
Key reactions involving the furan ring include:
Electrophilic Substitution: Furan is susceptible to electrophilic substitution reactions such as nitration and halogenation, which typically occur at the 5-position. mdpi.com These modifications introduce new functional groups that can alter the molecule's chemical properties.
Hydrogenation: The furan ring can be catalytically hydrogenated to yield the corresponding tetrahydrofuran (B95107) derivative. This transformation changes the aromatic, planar ring into a more flexible, non-aromatic structure. acs.org
Diels-Alder Reactions: Furan can act as a diene in [4+2] cycloaddition reactions, leading to the formation of oxabicyclic structures. acs.orgyoutube.com
Ring-Opening: Under certain oxidative or acidic conditions, the furan ring can be opened to yield dicarbonyl compounds, providing a pathway to acyclic derivatives. acs.orgyoutube.com
Cross-Coupling Reactions: Modern cross-coupling methodologies can be applied to functionalized furans (e.g., halogenated furans) to introduce new aryl or alkyl substituents. nih.gov
While these are well-established reactions for furan systems, their specific application to this compound to generate novel derivatives remains an area of active research interest. The reactivity of the furan moiety can sometimes be influenced by the substituents on the butyric acid chain. nih.gov For instance, the incorporation of furylalanine into peptides has been used to create cross-linking agents after selective oxidation of the furan ring. mdpi.comugent.be
Diversification of the Butyric Acid Backbone and Side Chains
Modifying the butyric acid backbone of β-amino acids is a powerful strategy for creating structural diversity. acs.org Such modifications can influence the conformational preferences of peptides and their biological activity. nih.gov General synthetic strategies for accessing β-amino acids with diverse backbones include the Arndt-Eistert homologation of α-amino acids, conjugate addition reactions, and Mannich-type reactions. illinois.edu
Recent advancements have introduced novel methods for this purpose. For example, a metal-free, photochemical aminocarboxylation of alkenes allows for the single-step installation of both amine and ester functionalities, providing access to a wide range of β-amino acid derivatives. nih.gov Additionally, biocatalytic approaches using enzymes like PapB have shown the ability to process peptides containing C-terminal β-amino acids, suggesting potential for enzymatic modification of the backbone. pnas.org Introducing substituents at the α- (C2) or β- (C3) positions of the butyric acid backbone can create β², β³, or β²,³-amino acids, each imparting distinct conformational constraints on peptide structures. nih.govnih.gov
Investigation of Alternative N-Protecting Groups (e.g., Fmoc, Cbz)
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function, but alternative groups are often required depending on the synthetic strategy, particularly in solid-phase peptide synthesis (SPPS). The most common alternatives are the fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups.
Fmoc Group: The Fmoc group is the cornerstone of modern SPPS. Its base-lability allows for orthogonal deprotection schemes alongside acid-labile side-chain protecting groups. Both Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid and its (R)-enantiomer are commercially available, facilitating their direct incorporation into peptides using standard SPPS protocols. creative-peptides.comnextpeptide.comclearsynth.com The synthesis of Fmoc-protected β-amino acids typically involves reacting the free amino acid with Fmoc-Cl or Fmoc-N₃ under basic conditions. nih.govresearchgate.net
Cbz Group: The benzyloxycarbonyl (Cbz) group is another classic amine protecting group, removable by catalytic hydrogenation. This provides an alternative deprotection strategy that is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups. The Cbz group has been used in the synthesis of various amino acid derivatives, including those with heterocyclic side chains. nih.govacs.org
| Protecting Group | Abbreviation | Deprotection Conditions | Primary Application |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Solution-phase synthesis, Boc-based SPPS |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Fmoc-based SPPS |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Solution-phase synthesis, orthogonal protection |
Synthesis and Research Utility of Related β-Amino Acid Derivatives
Replacing the furan moiety with other cyclic systems is a common strategy to develop analogues with different properties. Phenyl and other heterocyclic rings are particularly important in this context.
The replacement of the furan ring with a halogenated phenyl ring has led to compounds of significant pharmaceutical interest. Fluorine substitution, in particular, can enhance metabolic stability, binding affinity, and bioavailability. mdpi.comnih.govprinceton.edu
A prominent example is Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid . This compound is a key intermediate in the synthesis of sitagliptin, a widely used drug for the treatment of type 2 diabetes. chemicalbook.comgoogle.com The synthesis of this crucial intermediate has been achieved through various routes, including a multi-step process starting from L-methionine, which involves the formation of a chiral aziridine (B145994) followed by ring-opening with a Grignard reagent. figshare.com Other approaches involve the asymmetric hydrogenation of an enamine precursor. researchgate.net The development of efficient and scalable syntheses for this compound is of high industrial importance. chemicalbook.com
Enzymatic methods have also been developed for the synthesis of other fluorinated β-amino acid enantiomers. Lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochlorides has been shown to be an efficient method for resolving enantiomers, yielding both (R)- and (S)-β-amino acids with excellent enantiomeric excess (≥99%). mdpi.com
| Compound Name | Significance / Application | Synthetic Approach Highlight |
|---|---|---|
| Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | Key intermediate for Sitagliptin | Asymmetric hydrogenation; Chiral pool synthesis from L-methionine figshare.comresearchgate.net |
| (S)-3-Amino-3-(4-fluorophenyl)propanoic acid | Building block for pharmaceuticals | Lipase-catalyzed resolution mdpi.com |
| Ethyl (±)-3-Amino-3-(2-fluoro-4-trifluoromethylphenyl)propanoate | Precursor for chiral β-amino acids | Modified Rodionov synthesis followed by esterification mdpi.com |
Replacing the furan ring with other five- or six-membered heterocycles like thiophene (B33073) or pyridine (B92270) introduces different electronic and steric properties, which can be exploited in the design of novel bioactive molecules and functional materials.
Thienyl Analogues: Thiophene is a bioisostere of furan and benzene, and thienyl-containing amino acids are valuable building blocks. nih.gov The synthesis of β-3-thienylalanine has been reported, highlighting the interest in this class of compounds. acs.org A direct method for synthesizing orthogonally protected thienyl-amino acids has also been developed. nih.gov Multicomponent reactions, such as the Ugi reaction, provide a versatile route to novel thienyl and bithienyl amino acids from heterocyclic aldehydes. researchgate.net
Pyridyl Analogues: Pyridyl-containing amino acids are of interest for their potential to act as metal-coordinating ligands or to introduce charge into a peptide backbone. The asymmetric synthesis of β-pyridyl-β-amino acid derivatives has been achieved through the conjugate addition of a chiral lithium amide to tert-butyl 3-(pyridyl)prop-2-enoates. This method furnishes both (S)-3-(3-pyridyl)- and (S)-3-(4-pyridyl)-β-amino acid derivatives in high enantiomeric excess. rsc.org Other synthetic strategies involve Lewis acid-catalyzed hetero-Diels–Alder reactions to construct the pyridine ring system. nih.govacs.orgresearchgate.net
| Analogue Type | Example Compound Structure | Synthetic Method |
|---|---|---|
| Thienyl | β-3-Thienylalanine | Ugi multicomponent reaction; Classical synthesis from thienyl aldehydes acs.orgresearchgate.net |
| Pyridyl | (S)-3-(3-Pyridyl)-β-amino acid derivative | Asymmetric conjugate addition rsc.org |
| Pyridyl | β-(4-Pyridyl)-DL-alanine | Condensation reactions involving pyridyl aldehydes acs.org |
Homoalanine and Other Homologous Structures
This compound is a derivative of a β-amino acid, specifically a β-homoalanine derivative. chemimpex.com Unlike proteinogenic α-amino acids, which have the amino and carboxyl groups attached to the same carbon atom, β-amino acids have these functional groups separated by two carbon atoms. mmsl.cz This structural difference, an expanded backbone by one carbon atom, is a key feature of β-amino acids and their derivatives. nih.gov The term "homoalanine" indicates that the compound is a homologue of alanine, meaning it contains an additional carbon atom in its backbone.
The tert-butyloxycarbonyl (Boc) protecting group on the amino acid enhances stability and solubility, making these compounds valuable in peptide synthesis and pharmaceutical research. chemimpex.com The unique structures of these β-amino acid analogues allow for their incorporation into peptides, which can lead to enhanced biological activity and improved pharmacokinetic properties. chemimpex.com Researchers utilize these compounds as building blocks in the synthesis of novel therapeutics, particularly in fields like oncology and neurobiology. chemimpex.comnbinno.com
The versatility of this chemical scaffold allows for the substitution of the 2-furyl group with various other cyclic and aromatic moieties, creating a range of homologous structures. These analogues are instrumental in drug discovery, allowing researchers to explore how different side chains affect biological activity, receptor binding, and therapeutic efficacy. chemimpex.comchemimpex.com The investigation of these derivatives contributes to a deeper understanding of protein structure and function and aids in the development of new drug candidates with improved stability and bioavailability. chemimpex.com
Detailed research findings have shown that incorporating β-amino acid homologues into peptide sequences can enhance their biological activity and stability against degradation by peptidases. nih.govnih.gov This increased stability is a crucial attribute for developing orally bioavailable peptide-based drugs. nih.gov For example, analogues with different aromatic side chains are used to design compounds targeting specific biological receptors, potentially leading to more effective treatments. chemimpex.com
Below is a table of selected homologous structures of this compound, highlighting the variation in the side-chain moiety.
| Compound Name | Side Chain Moiety | Molecular Formula | Key Research Application |
|---|---|---|---|
| This compound | 2-Furyl | C13H19NO5 | Building block for peptide synthesis and drug development. chemimpex.com |
| Boc-(S)-3-Amino-4-(2-thienyl)-butyric acid | 2-Thienyl | C13H19NO4S | Used as a chemical intermediate in synthesis. chemicalbook.com |
| Boc-(3-pyridyl)-L-β-homoalanine | 3-Pyridyl | Not specified | Development of pharmaceuticals targeting specific receptors, particularly for neurological disorders. chemimpex.com |
| Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 2,4,5-Trifluorophenyl | C15H18F3NO4 | Key intermediate in the synthesis of sitagliptin, a drug for type 2 diabetes. researchgate.netchemicalbook.com |
| Boc-(R)-3-Amino-4-(pentafluorophenyl)butyric Acid | Pentafluorophenyl | Not specified | Unnatural amino acid used as a versatile building block for peptide synthesis and pharmaceutical intermediates. nbinno.com |
Applications in Advanced Chemical and Biochemical Research
Fundamental Building Block in Peptide and Peptidomimetic Chemistry
Boc-(S)-3-Amino-4-(2-furyl)-butyric acid serves as a crucial building block in the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. nih.gov The incorporation of such unnatural amino acids can imbue the resulting molecules with enhanced properties. youtube.comnbinno.com
Incorporation into Peptide Sequences for Conformational Control
The introduction of unnatural amino acids like this compound into a peptide sequence can impose specific conformational constraints. nih.gov The furan (B31954) ring, a five-membered aromatic heterocycle, can influence the peptide backbone's geometry, leading to more predictable and stable three-dimensional structures. researchgate.net This is particularly important in the design of peptides that need to adopt a specific conformation to bind to a biological target. While direct conformational studies on peptides containing this specific amino acid are not widely published, research on related furanoid sugar amino acids has shown their ability to induce turn structures in small linear peptides. researchgate.net This suggests that the furan moiety of this compound could similarly be used to engineer specific secondary structures in peptidomimetics.
Design of Peptide Structures with Enhanced Proteolytic Stability
A significant drawback of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. researchgate.netacs.org The incorporation of unnatural amino acids is a well-established strategy to enhance the proteolytic stability of peptides. nbinno.comacs.org Peptides containing β-amino acids, for instance, have demonstrated superior stability against enzymatic degradation. nih.gov The unique structure of this compound, which is a β-amino acid derivative, makes the resulting peptide bonds less recognizable to proteases, thereby increasing the peptide's half-life in a biological system. This enhanced stability is a critical factor in the development of effective peptide-based drugs.
Strategies for Solid-Phase Peptide Synthesis utilizing this compound
Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. The Boc/benzyl (B1604629) protection strategy is a common approach in SPPS. wikipedia.org In this method, the N-terminus of the amino acid is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under the coupling conditions but can be removed with a mild acid like trifluoroacetic acid (TFA). nih.govpeptide.com
The general cycle for incorporating this compound into a growing peptide chain on a solid support would involve the following steps:
Deprotection: Removal of the Boc group from the N-terminus of the resin-bound peptide using TFA. researchgate.netresearchgate.net
Neutralization: Neutralizing the resulting trifluoroacetate (B77799) salt with a base. researchgate.net
Coupling: Activating the carboxylic acid of this compound and coupling it to the deprotected N-terminus of the peptide on the resin. nih.gov
Washing: Washing the resin to remove excess reagents and byproducts. youtube.com
This cycle is repeated until the desired peptide sequence is assembled. The choice of resin and coupling reagents is crucial for the successful synthesis of peptides containing unnatural amino acids. youtube.comresearchgate.net
Strategic Intermediate in Medicinal Chemistry Research and Drug Candidate Design
This compound is not only valuable in peptide chemistry but also serves as a strategic intermediate in the broader field of medicinal chemistry. Heterocyclic compounds, including those with a furan ring, are integral to the development of many therapeutic agents due to their diverse biological activities. orientjchem.orgmdpi.comutripoli.edu.ly
Contribution to Lead Compound Optimization and Library Synthesis
In drug discovery, lead optimization is the process of modifying a biologically active compound to improve its efficacy, selectivity, and pharmacokinetic properties. nbinno.com The incorporation of heterocyclic building blocks like this compound is a common strategy in this process. The furan ring can act as a bioisostere for other aromatic rings, such as a phenyl group, while offering a different hydrophilic-lipophilic balance, which can be advantageous for optimizing a drug candidate's properties. orientjchem.org The use of such building blocks in combinatorial chemistry allows for the rapid synthesis of libraries of related compounds, which can be screened for improved biological activity.
Modulating Biological Pathways through Selective Receptor Interactions: A Chemical Perspective
The furan moiety in this compound can play a direct role in the interaction of a molecule with its biological target. Heterocyclic rings are known to participate in various binding interactions, including hydrogen bonding and hydrophobic interactions, with the amino acid residues in the active site of a receptor or enzyme. nih.gov
A notable example is the use of furan-containing peptides as inhibitors of Protein Arginine Deiminase type IV (PAD4), an enzyme implicated in rheumatoid arthritis. In one study, a furan-containing peptide-based inhibitor was developed that demonstrated competitive inhibition of PAD4 with an IC50 value of 243.2 ± 2.4 μM. nih.gov Molecular docking studies revealed that the inhibitor bound to the active site of the enzyme, interacting with key amino acids. nih.gov This research highlights the potential of incorporating furan-containing amino acids like (S)-3-Amino-4-(2-furyl)-butyric acid to design targeted inhibitors of biological pathways.
| Compound/Inhibitor | Target Enzyme | Inhibition Type | IC50 Value (μM) |
| Furan-containing peptide | Protein Arginine Deiminase type IV (PAD4) | Competitive | 243.2 ± 2.4 |
This table presents data on a furan-containing peptide inhibitor, illustrating the potential application of similar structures derived from this compound. nih.gov
Precursor in the Synthesis of Specific Enzyme Inhibitors (e.g., Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Precursors)
This compound serves as a crucial chiral building block in the synthesis of enzyme inhibitors, most notably for precursors to Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. The inhibition of DPP-4 is a well-established therapeutic strategy for managing type 2 diabetes mellitus. mdpi.com
The core structure of many DPP-4 inhibitors, often referred to as "gliptins," is based on a β-amino acid scaffold. mdpi.comnih.gov The Boc-protected amine group in compounds like this compound allows for controlled, stepwise synthesis, enabling its coupling with other molecular fragments to construct the final complex inhibitor. oatext.com For instance, in the synthesis of analogous DPP-4 inhibitors, a Boc-protected β-amino acid is coupled with a substituted amine, followed by deprotection and further modification to yield the active drug molecule. mdpi.com The furan ring in this specific compound offers a distinct chemical scaffold compared to the trifluorophenyl group found in widely known drugs like Sitagliptin, providing chemists with an alternative for developing new chemical entities with potentially different pharmacological profiles. nbinno.comnih.gov The stereochemistry at the third carbon is also critical for potent inhibition, as the interaction with the DPP-4 active site is highly stereospecific. nih.gov
| β-Amino Acid Precursor | Resulting DPP-4 Inhibitor Class/Example | Key Structural Feature |
|---|---|---|
| Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | Sitagliptin | Trifluorophenyl group for interaction with the S1 pocket of DPP-4 |
| This compound | Investigational DPP-4 Inhibitors | Furan ring as a bioisostere for other aromatic groups |
| Boc-β-amino acids | General gliptin synthesis | Provides the core scaffold for mimicking the dipeptide substrate of DPP-4. nih.govoatext.com |
Utility in Structure-Activity Relationship (SAR) Studies for Bioactive Compounds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govcollaborativedrug.com this compound is a valuable tool in such studies. By systematically modifying its structure and observing the resulting changes in biological effect, researchers can develop more potent and selective drugs. nih.gov
| Structural Position | Possible Modification | Potential Impact on Activity |
|---|---|---|
| Furan Ring | Replacement with phenyl, thiophene (B33073), or pyridine (B92270) rings | Alters binding affinity, selectivity, and electronic properties. nih.gov |
| Stereocenter (S)-configuration | Inversion to (R)-configuration | Can dramatically decrease or increase potency due to specific interactions with the chiral environment of the target protein. nih.gov |
| Carboxylic Acid | Conversion to esters or amides | Modifies solubility, cell permeability, and potential for prodrug strategies. |
Application in Chemical Biology for Probing Protein Functions and Interactions
In chemical biology, small molecules are used as probes to investigate complex biological systems. This compound, as an unnatural amino acid, can be incorporated into peptides or small molecule libraries for this purpose. nbinno.com These modified molecules can then be used to study protein-protein interactions or to map the active sites of enzymes.
By incorporating this building block into a peptide sequence, researchers can create peptidomimetics with enhanced stability against proteolytic degradation. nbinno.com Such stabilized peptides can be used to probe the function of their target proteins over longer periods in cellular assays. Furthermore, the furan moiety can be chemically modified to attach fluorescent dyes or affinity tags. These tagged molecules allow for the visualization and isolation of binding partners, providing valuable insights into cellular pathways and protein functions. The specific interactions of inhibitors with enzyme active sites, such as the hydrogen bond networks observed in DPP-4 co-crystal structures, can be explored using analogs derived from this compound to understand the key determinants of molecular recognition. nih.gov
Integration into Bioconjugation Processes and Advanced Drug Delivery System Research
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex with combined properties. This compound is a suitable candidate for integration into such processes. After appropriate deprotection, its amino or carboxyl group can serve as a reactive handle for conjugation to larger molecules like antibodies, polymers, or nanoparticles.
This application is particularly relevant in the field of advanced drug delivery. By conjugating a therapeutic agent to a targeting moiety (e.g., an antibody that recognizes cancer cells), a targeted drug delivery system can be created. This approach can increase the concentration of the drug at the site of action, thereby enhancing its efficacy while minimizing systemic side effects. The unique structure of this amino acid can also be used to create specific linkers that control the release of the drug under certain physiological conditions, such as the acidic environment of a tumor.
Exploration in Novel Therapeutic Design Beyond Traditional Peptides in Oncology and Neurobiology Research
The limitations of traditional peptide therapeutics, such as poor stability and low cell permeability, have driven interest in developing peptidomimetics and small molecules based on non-natural amino acids. This compound is a valuable starting material in this endeavor, particularly in the fields of oncology and neurobiology. nbinno.com
In oncology, researchers are exploring the use of butyric acid derivatives and furan-containing molecules to target cancer cells. nbinno.comnih.gov For example, some furan-containing compounds have been shown to inhibit hypoxia-inducible factor (HIF-1α), a key transcription factor in tumor survival. nih.gov By using this building block, novel small molecules can be designed to disrupt critical pathways in cancer progression. nbinno.com Similarly, in neurobiology, this compound can be used to synthesize molecules that target specific receptors or enzymes in the central nervous system, offering potential new avenues for treating neurological disorders. nbinno.com The incorporation of this unnatural amino acid allows for greater structural diversity and the potential to create therapeutics with improved drug-like properties compared to their natural peptide counterparts.
Advanced Spectroscopic and Chromatographic Methodologies for Characterization
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of Boc-(S)-3-Amino-4-(2-furyl)-butyric acid and for monitoring the progress of its synthesis. Purity is typically determined using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous solvent (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
By running a gradient elution, where the proportion of the organic solvent is increased over time, impurities with different polarities can be effectively separated from the main compound. The purity is quantified by integrating the peak area of the compound of interest relative to the total area of all detected peaks at a specific UV wavelength. For N-Boc protected amino acids, assays often show purity levels of ≥97.0%. sigmaaldrich.com This method is also vital for tracking the conversion of reactants to products during synthesis, allowing for precise determination of reaction completion and the formation of any byproducts. google.comarxiv.org
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 200 mm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Chiral HPLC for Enantiomeric Excess Determination
Ensuring the enantiomeric purity of a chiral molecule like this compound is critical, particularly in pharmaceutical applications. Chiral HPLC is the primary method for determining the enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. scas.co.jp
Polysaccharide-based CSPs are commonly used for the separation of N-protected amino acids. phenomenex.com The choice of mobile phase, often a mixture of alkanes (like hexane) and alcohols (like isopropanol), is optimized to achieve baseline resolution between the (S) and (R) enantiomers. scas.co.jp The enantiomeric excess is calculated from the peak areas of the two enantiomers. For many commercial N-protected amino acids, the required enantiomeric purity is greater than 99.0% ee, a level of precision readily achievable with chiral HPLC. phenomenex.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. Key expected signals include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methylene (B1212753) and methine protons of the butyric acid backbone, and the protons of the furan (B31954) ring (typically in the 6.0-7.5 ppm region). mdpi.comchemicalbook.com
¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom in the molecule. mdpi.com Characteristic resonances include the carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~173 ppm), the quaternary carbon and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), and the carbons of the furan ring and the butyric acid chain. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Boc -C(CH₃)₃ | ~1.4 (s, 9H) | ~28.3 |
| Boc -C(CH₃)₃ | - | ~80.4 |
| Boc -C=O | - | ~155.6 |
| Carboxylic Acid -COOH | Broad signal | ~173.1 |
| Butyric Acid Backbone | ~2.5-4.5 (m) | ~30-60 |
| Furyl Ring | ~6.0-7.5 (m) | ~105-150 |
Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of the compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing N-Boc protected amino acids. nih.gov
ESI-MS: In positive ion mode, ESI-MS typically shows the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. For this compound (C₁₃H₁₉NO₅, Mol. Wt.: 269.29 g/mol ), these would appear at m/z 270.1 and 292.1, respectively.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the molecule. mdpi.com
Fragmentation Analysis (MS/MS): Multi-stage mass spectrometry (MSⁿ) can be used to study the fragmentation pathways. A characteristic fragmentation pattern for Boc-protected compounds involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). nih.govdoaj.org These predictable losses provide further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.
Key characteristic absorption bands include:
A broad O-H stretch from the carboxylic acid group, typically appearing in the 2500-3300 cm⁻¹ region. researchgate.net
A strong C=O stretch from the carboxylic acid carbonyl, usually around 1710-1760 cm⁻¹. researchgate.net
Another strong C=O stretch from the urethane (B1682113) carbonyl of the Boc group, observed around 1680-1700 cm⁻¹. researchgate.net
An N-H bend associated with the carbamate (B1207046) group, often seen near 1530 cm⁻¹. researchgate.net
C-H stretching vibrations from the alkyl and furan groups below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1710-1760 |
| Boc Group | C=O stretch | 1680-1700 |
| Boc Group | N-H bend | ~1530 |
Optical Rotation Measurements for Absolute Stereochemistry Confirmation
Optical rotation is a physical property of chiral substances that provides confirmation of the absolute stereochemistry. A solution of the enantiomerically pure compound is placed in a polarimeter, and the degree to which it rotates plane-polarized light is measured. The specific rotation, [α]D, is a characteristic value for a compound under defined conditions (temperature, solvent, concentration, and wavelength). For this compound, a non-zero specific rotation value would be expected, and the sign of this rotation (positive or negative) is a key identifier for the (S)-enantiomer. This measurement provides experimental proof of the compound's stereochemical identity. sigmaaldrich.com
X-ray Crystallography for Solid-State Structural Analysis
For compounds that can be crystallized, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional molecular structure, including the absolute stereochemistry. mdpi.com This technique provides precise bond lengths, bond angles, and conformational details of the molecule in the solid state. Although obtaining suitable crystals can be a challenge, a successful crystallographic analysis of this compound would provide incontrovertible proof of its constitution and (S)-configuration. researchgate.net
Theoretical and Computational Investigations of Boc S 3 Amino 4 2 Furyl Butyric Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution, which in turn governs the molecule's geometry, stability, and intrinsic reactivity.
For Boc-(S)-3-Amino-4-(2-furyl)-butyric acid, DFT calculations at a level like B3LYP/6-31G(d) can be used to obtain the optimized molecular geometry, revealing key bond lengths and angles. nih.gov A primary output of these calculations is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net
Furthermore, the molecular electrostatic potential (MEP) surface can be mapped, which illustrates the charge distribution across the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, such as around the carbonyl and furan (B31954) oxygens. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.
From these fundamental properties, a variety of chemical reactivity descriptors can be calculated. While specific experimental or calculated data for this compound is not abundant in published literature, data from analogous furan-containing molecules and general principles of quantum chemistry allow for the prediction of these values. nih.govmdpi.com
Table 1: Predicted Electronic Properties and Reactivity Descriptors This interactive table contains hypothetical data based on typical results from DFT calculations for analogous molecules.
| Parameter | Description | Predicted Value | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates electron-donating capability, primarily localized on the furan ring. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV | Indicates electron-accepting capability, likely centered on the carboxylic acid group. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.7 eV | Suggests high kinetic stability and relatively low chemical reactivity. |
| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 0.8 eV | Energy released when an electron is added. |
| Global Hardness (η) | (I - A) / 2 | 2.85 eV | Measures resistance to change in electron distribution. A higher value indicates greater stability. |
| Electronegativity (χ) | (I + A) / 2 | 3.65 eV | Represents the molecule's ability to attract electrons. |
| Dipole Moment (μ) | | ~3.5 D | Indicates a significant molecular polarity, influencing solubility and intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations provide a static picture of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.govfu-berlin.de
For this compound, MD simulations can reveal the accessible conformations by monitoring the rotation around key single bonds (dihedral angles). The bulky tert-butoxycarbonyl (Boc) protecting group significantly influences the conformational landscape, sterically restricting the rotation of the N-C bond. nih.gov Similarly, the orientation of the furan ring relative to the butyric acid backbone is a key conformational variable.
Simulations in an explicit solvent, like water or a nonpolar organic solvent, are particularly illuminating. They can show how solvent molecules arrange around the solute and quantify the strength and lifetime of intermolecular interactions, such as hydrogen bonds between the carboxylic acid group and water, or between the Boc group's carbonyl oxygen and protic solvents. mdpi.combiorxiv.org These simulations help in understanding solubility and how the molecule presents itself for interaction with other chemical species in solution.
Table 2: Key Dihedral Angles for Conformational Analysis This interactive table describes important rotational degrees of freedom. The "Typical Range" is a hypothetical representation of what might be observed in an MD simulation.
| Dihedral Angle | Atoms Defining the Angle | Description | Typical Range (degrees) |
|---|---|---|---|
| φ (phi) | C-N-Cα-Cβ | Rotation around the N-Cα bond, heavily influenced by the bulky Boc group. | -90 to -60 |
| ψ (psi) | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond, defining the backbone conformation. | -180 to 180 (multiple stable regions) |
| χ1 (chi1) | Cα-Cβ-Cγ-O(furan) | Rotation of the furyl group relative to the main chain. | -180 to 180 (preference for planar arrangements) |
| ω (omega) | O=C-N-Cα | Rotation of the amide bond within the Boc group. | ~180 (typically trans/planar) |
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Enantioselectivity Modeling
DFT is a powerful tool not only for studying stable molecules but also for mapping the entire energy landscape of a chemical reaction. By locating transition state structures and calculating their energies, DFT can elucidate reaction mechanisms and predict reaction rates and selectivity. nih.gov
For a chiral molecule like this compound, a key application of DFT is in modeling the enantioselectivity of its synthesis. Many synthetic routes to β-amino acids involve the asymmetric addition of a nucleophile to a prochiral substrate, often guided by a chiral catalyst. researchgate.nethilarispublisher.com DFT can be used to model the interaction between the catalyst and the substrates, calculating the activation energies for the pathways leading to the (S) and (R) enantiomers. nih.gov
A hypothetical example is the copper-catalyzed hydroamination of an α,β-unsaturated ester. nih.gov Computational modeling would involve building the transition state structures for the key bond-forming step for both possible stereochemical outcomes. The difference in the calculated free energies of activation (ΔΔG‡) between the two pathways directly correlates with the predicted enantiomeric excess (ee) of the reaction. A lower activation barrier for the pathway leading to the (S)-product would explain its preferential formation.
Table 3: Hypothetical DFT Energy Profile for an Enantioselective Reaction Step This interactive table illustrates how DFT calculations can rationalize the enantioselectivity of a reaction by comparing the energies of the two competing pathways.
| Species | Pathway to (S)-Product Relative Energy (kcal/mol) | Pathway to (R)-Product Relative Energy (kcal/mol) |
|---|---|---|
| Reactants + Catalyst | 0.0 | 0.0 |
| Transition State (TS) | +15.2 | +17.5 |
| Product-Catalyst Complex | -5.4 | -5.1 |
| Activation Energy (ΔG‡) | 15.2 | 17.5 |
| Energy Difference (ΔΔG‡) | - | 2.3 |
The ΔΔG‡ of 2.3 kcal/mol in this hypothetical case would strongly favor the formation of the (S)-product, corresponding to a high predicted enantiomeric excess.
In Silico Approaches for Predicting Chemical Reactivity and Synthetic Feasibility
"In silico" refers to any investigation performed on a computer or via computer simulation. In the context of synthesis, these approaches leverage computational models to predict chemical reactivity and assess the feasibility of a proposed synthetic route before it is attempted in the lab. drugtargetreview.com
Predicting chemical reactivity often starts with the electronic properties derived from quantum chemical calculations (see Section 6.1). For instance, the sites most susceptible to nucleophilic or electrophilic attack can be predicted not just from the MEP map, but also from condensed Fukui functions, which quantify the change in electron density at each atomic site upon the addition or removal of an electron. mdpi.com This helps chemists anticipate how the molecule will behave when exposed to various reagents.
Synthetic feasibility can be assessed using computational tools that combine knowledge of known chemical reactions with algorithmic logic. Retrosynthesis software can propose disconnections of the target molecule into simpler, commercially available precursors. The feasibility of each proposed reaction step can then be evaluated based on databases of reaction rules or even machine learning models trained on vast amounts of chemical reaction data. youtube.com For a non-standard amino acid like this compound, these tools might suggest a synthetic pathway starting from 2-furaldehyde and a suitable nitrogen source.
Table 4: In Silico Descriptors and Their Synthetic Implications This interactive table connects computational outputs to practical considerations in synthetic chemistry.
| Descriptor / Method | Computational Origin | Implication for Synthesis |
|---|---|---|
| MEP Map | Quantum Chemistry (DFT) | Identifies electron-rich (furan oxygen, carbonyls) and electron-poor (carboxylic acid proton) sites, guiding reagent choice. |
| Fukui Functions | Quantum Chemistry (DFT) | Quantifies reactivity at specific atomic sites for predicting regioselectivity in reactions like electrophilic aromatic substitution on the furan ring. |
| HOMO/LUMO Energies | Quantum Chemistry (DFT) | Predicts susceptibility to pericyclic reactions (e.g., Diels-Alder) and redox processes. |
| Retrosynthesis Algorithms | Database/Rule-Based Software | Proposes potential synthetic routes by identifying key bond disconnections, such as the Cβ-Cγ bond. |
| Reaction Prediction Models | Machine Learning | Estimates the likelihood of success and potential yield for a proposed reaction step under specific conditions. |
Computational Docking and Binding Studies for Understanding Molecular Recognition (excluding biological activity prediction)
Computational docking is a method used to predict the preferred orientation and binding affinity of one molecule to another when they form a non-covalent complex. While widely used in drug discovery to dock ligands into protein active sites, the technique is also invaluable for understanding molecular recognition in non-biological systems, such as host-guest chemistry or interactions with material surfaces. nih.govresearchgate.net
For this compound, docking studies could be used to investigate its interaction with a synthetic host molecule, like a cyclodextrin (B1172386) or a pillararene. nih.govrsc.org The procedure involves generating multiple possible conformations of our molecule (the "ligand") and placing them in the binding site of the "host." A scoring function then evaluates each pose, estimating the binding free energy based on factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.
Such a study could reveal, for example, that the furan ring preferentially inserts into the hydrophobic cavity of a cyclodextrin, stabilized by van der Waals and potentially C-H···π interactions. nih.gov Meanwhile, the polar carboxylic acid and Boc groups might remain at the rim of the cyclodextrin, forming hydrogen bonds with its hydroxyl groups. These studies are crucial for designing molecular sensors or catalytic systems where specific recognition of the amino acid is required.
Table 5: Hypothetical Interaction Energy Breakdown from a Docking Simulation This interactive table shows a plausible breakdown of the forces contributing to the binding of the title compound within a cyclodextrin host.
| Interaction Type | Contributing Groups | Estimated Energy Contribution (kcal/mol) |
|---|---|---|
| Van der Waals / Hydrophobic | Furan ring inside the cyclodextrin cavity | -4.5 |
| Hydrogen Bonding | Carboxylic acid with host hydroxyl groups | -2.8 |
| Electrostatic Interactions | Polar groups (carbonyls, furan oxygen) with host | -1.5 |
| C-H···π Interactions | Boc C-H groups with the furan π-system (intramolecular) or host interactions | -0.8 |
| Desolvation Penalty | Removal of water from interacting surfaces | +3.2 |
| Total Estimated Binding Energy | | -6.4 |
Future Directions and Emerging Research Opportunities
The unique structural characteristics of Boc-(S)-3-amino-4-(2-furyl)-butyric acid, combining a chiral β-amino acid backbone with a furan (B31954) heterocycle, position it as a compound of significant interest for future research. The following sections explore promising avenues for investigation, from sustainable synthesis to the application of cutting-edge computational methods.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for Boc-(S)-3-Amino-4-(2-furyl)-butyric acid?
- Methodology : The compound can be synthesized via enantioselective methods similar to structurally related Boc-protected amino acids. For example:
- Step 1 : Start with Boc-protected L-amino acid precursors.
- Step 2 : Introduce the 2-furyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) or alkylation, depending on the backbone structure.
- Step 3 : Purify using reverse-phase HPLC or column chromatography to achieve >98% purity (as seen in analogs like Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid) .
Q. How can the purity and enantiomeric excess (e.e.) of this compound be validated?
- Analytical Workflow :
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (90:10). Reference specific rotation data (e.g., +13.5° to +17.5° for related compounds) to confirm e.e. .
- Mass Spectrometry : Confirm exact mass (theoretical: ~304.15 g/mol for this compound analogs) using high-resolution MS .
- NMR : Analyze coupling constants (e.g., J-values) to verify stereochemistry .
Q. What are the recommended storage conditions to prevent degradation?
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to avoid hydrolysis of the Boc group. Desiccate to prevent moisture absorption, which can lead to carboxylic acid formation .
Advanced Research Questions
Q. How does the 2-furyl substituent influence the compound’s biological activity compared to phenyl or cyanophenyl analogs?
- Comparative Analysis :
- Activity Data : Structural analogs like Boc-(S)-3-Amino-4-(3-cyanophenyl)-butyric acid are classified as neuroprotective agents (D002491) . The 2-furyl group may enhance π-π interactions in receptor binding due to its electron-rich heterocycle.
- Experimental Design :
- Perform in vitro assays (e.g., neuroprotection in SH-SY5Y cells) comparing furyl, phenyl, and cyanophenyl derivatives.
- Use molecular docking to map interactions with targets like GABA receptors .
Q. How can contradictory results in bioactivity assays be resolved?
- Troubleshooting Framework :
- Purity Check : Re-analyze compound purity via HPLC to rule out impurities (e.g., diastereomers or hydrolyzed byproducts) .
- Isomer Identification : Use chiral SFC (supercritical fluid chromatography) to separate co-eluting epimers, as minor chromatographic changes can alter resolution .
- Biological Replicates : Repeat assays with freshly prepared solutions to exclude degradation artifacts .
Q. What strategies optimize coupling efficiency in peptide synthesis using this Boc-protected amino acid?
- Method Optimization :
- Activation : Use HATU or DCC as coupling reagents with HOAt for reduced racemization.
- Solvent : Perform reactions in DMF or DCM with 1–2% DIEA to maintain basic conditions.
- Case Study : Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid achieved 82% conversion in enzymatic reactions for sitagliptin synthesis, suggesting similar protocols could apply .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
